5-methoxy-1H-indazole-3-carbonitrile
Overview
Description
5-Methoxy-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H7N3O . It has a molecular weight of 173.17 . This compound is a yellow solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, has been a subject of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with a methoxy group and a carbonitrile group attached . The InChI code for this compound is 1S/C9H7N3O/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8/h2-4H,1H3, (H,11,12) .Chemical Reactions Analysis
Indazole derivatives, including this compound, are involved in various chemical reactions . These reactions include Cu (OAc) 2 -catalyzed reactions to form N–N bond in DMSO under O2 atmosphere .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 173.17 . The InChI code for this compound is 1S/C9H7N3O/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8/h2-4H,1H3, (H,11,12) .Scientific Research Applications
Corrosion Inhibition
5-Methoxy-1H-indazole-3-carbonitrile derivatives have shown promise as corrosion inhibitors. For example, pyranopyrazole derivatives, closely related to this compound, were investigated for their efficacy in preventing mild steel corrosion in acidic solutions. These compounds demonstrated significant inhibition efficiency, which increased with the concentration of the inhibitor. The adsorption of these inhibitors on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting their potential in corrosion protection applications (Yadav, Gope, Kumari, & Yadav, 2016).
Inhibitory Effects on Nitric Oxide Synthases
Indazole derivatives, including those similar to this compound, have been studied for their inhibitory effects on nitric oxide synthases (NOS). One study identified 7-methoxy-1H-indazole as a potent inhibitor of NOS, providing a basis for the exploration of 5-methoxy derivatives in related biomedical research. These compounds could potentially contribute to therapeutic strategies targeting diseases mediated by nitric oxide synthases (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis of Novel Pyrimidine and Indazole Derivatives
The catalytic activities of certain compounds have facilitated the synthesis of novel pyrimidine and indazole derivatives, which could have broad applications, including in the development of new antimicrobial agents. Indazole regioisomers were reacted with various compounds to yield novel derivatives, showcasing the versatility of indazole-based compounds in synthetic chemistry and potential pharmaceutical applications (Yakaiah, Lingaiah, Narsaiah, Kumar, & Murthy, 2008).
Anticancer Activity
Some indazole-carbonitrile compounds have been synthesized and evaluated for their anticancer activity. These studies highlight the potential of indazole-carbonitrile derivatives, including this compound, in the development of new anticancer drugs. The ability of these compounds to inhibit the growth of cancer cells underscores their significance in medicinal chemistry and oncology research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Future Directions
Indazole derivatives, including 5-methoxy-1H-indazole-3-carbonitrile, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these compounds with better biological activities .
Mechanism of Action
Target of Action
Indazole derivatives have been found to bind with high affinity to multiple receptors , and they play a significant role in cell biology . They are important types of molecules and natural products .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways.
Result of Action
Some indazole derivatives have been reported to inhibit cell growth with gi 50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s function and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity is particularly important for its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s ability to modulate metabolic pathways is important for its potential therapeutic applications, as it can influence the metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-methoxy-1H-indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCNXBQYSICCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659470 | |
Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-88-6 | |
Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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